molecular formula C11H8BrFN2O B13713920 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde

Cat. No.: B13713920
M. Wt: 283.10 g/mol
InChI Key: QMMKLZOQCAESAU-UHFFFAOYSA-N
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Description

MFCD33022625, also known as 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an imidazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of brominating agents and fluorinating reagents is crucial in the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. The preparation method is designed to be simple and easy to implement, making it suitable for industrial large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can gain oxygen atoms, leading to the formation of oxidized products.

    Reduction: It can also undergo reduction reactions, where it loses oxygen atoms or gains hydrogen atoms.

    Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde include:

  • 5-Bromo-4-(5-chloro-2-methylphenyl)imidazole-2-carbaldehyde
  • 5-Bromo-4-(5-fluoro-2-ethylphenyl)imidazole-2-carbaldehyde
  • 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of bromine and fluorine atoms, which imparts unique chemical properties. These properties make it particularly valuable in certain chemical reactions and applications, distinguishing it from other related compounds .

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

5-bromo-4-(5-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrFN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15)

InChI Key

QMMKLZOQCAESAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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